molecular formula C21H24N2O4 B2456831 2-(2-methoxyphenoxy)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 953938-42-6

2-(2-methoxyphenoxy)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2456831
CAS RN: 953938-42-6
M. Wt: 368.433
InChI Key: WDMHSMINCTXGFP-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, also known as MPPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPPT is a derivative of tetrahydroquinoline, a class of compounds that has been shown to have various biological activities, including anticancer, antiviral, and antimalarial properties. In

Scientific Research Applications

Synthesis and Chemical Reactions

Research has demonstrated various synthesis methods and reactions for compounds structurally related to 2-(2-methoxyphenoxy)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. For instance, Al-Taifi et al. (2016) explored reactions of cyanoquinolinethione with alpha-halocarbonyl compounds, leading to the synthesis of tetrahydrothieno[2,3-b] quinolines through intramolecular cyclization processes (Al-Taifi, Abdel-Raheem, & Bakhite, 2016). This study showcases the versatility of quinoline derivatives in synthesizing complex heterocyclic structures, potentially applicable to the compound .

Pharmacological Applications

The pharmacological potential of tetrahydroquinoline derivatives has been explored, with studies evaluating their toxicity and potential as drug candidates. Bonilla et al. (2016) synthesized a library of tetrahydroquinolines and tested their in vivo toxicity against zebrafish embryos, identifying specific derivatives with notable toxicological profiles (Bonilla, Puerto Galvis, Méndez, & Kouznetsov, 2016). This highlights the importance of evaluating the biological activities of such compounds for potential therapeutic applications.

Molecular Targeting and Disease Treatment

Research on tetrahydroquinoline derivatives has also focused on their ability to interact with biological targets. For example, Minegishi et al. (2015) identified a compound with promising antiproliferative activity towards human cancer cells by inhibiting tubulin polymerization, a key process in cell division (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015). Such studies indicate the potential of structurally similar compounds, like 2-(2-methoxyphenoxy)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, to serve as leads in the development of new therapeutic agents targeting specific molecular pathways.

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-21(25)23-12-6-7-15-13-16(10-11-17(15)23)22-20(24)14-27-19-9-5-4-8-18(19)26-2/h4-5,8-11,13H,3,6-7,12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMHSMINCTXGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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